2-chloro-5-methoxybenzene-1-sulfonyl chloride

Descripción

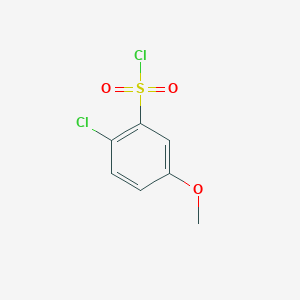

2-Chloro-5-methoxybenzene-1-sulfonyl chloride (CAS: 201935-41-3) is an organosulfur compound with the molecular formula C₇H₆Cl₂O₃S and a molecular weight of 241.09 g/mol. It is characterized by a sulfonyl chloride group (-SO₂Cl) at position 1, a chlorine atom at position 2, and a methoxy group (-OCH₃) at position 5 on the benzene ring . The compound is typically supplied as a white crystalline solid with a purity of ≥95% and is stored under dry, cool conditions (2–8°C) due to its hygroscopic and reactive nature . Its primary applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, leveraging its high solubility in polar solvents .

Propiedades

IUPAC Name |

2-chloro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYPBQBXNTXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942262 | |

| Record name | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201935-41-3 | |

| Record name | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-chloro-5-methoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 2-chloro-5-methoxyaniline. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent . The reaction proceeds as follows:

Chlorosulfonation: 2-chloro-5-methoxyaniline is treated with chlorosulfonic acid at a temperature range of 0-5°C.

Isolation: The resulting product is then isolated and purified through recrystallization or distillation.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Análisis De Reacciones Químicas

2-Chloro-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product .

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamide Derivatives

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is primarily utilized in the synthesis of sulfonamide compounds, which are known for their antibacterial and antifungal properties. These derivatives have been explored for their potential to inhibit specific biological pathways, such as the MAPK signaling pathway, which is crucial in cancer progression .

Case Study: Anti-Cancer Activity

Recent studies have highlighted the use of this compound in developing novel indazole-sulfonamide derivatives with potential MAPK1 inhibitory activity. The synthesized compounds demonstrated significant binding affinity to the MAPK1 target, suggesting their potential as anti-cancer agents . This underscores the importance of sulfonamide moieties in drug design, particularly for targeting complex diseases like cancer.

Herbicides and Pesticides

The sulfonamide group has been incorporated into various agrochemicals, including herbicides and pesticides. The ability of these compounds to interact with biological systems makes them effective in controlling unwanted plant growth and pests. Research indicates that modifications to the sulfonamide structure can enhance efficacy while reducing environmental impact.

Synthesis of Dyes

Another application of this compound is in the synthesis of dyes, particularly those belonging to the triphenedioxazine series. These dyes are widely used in textiles and coatings due to their vibrant colors and stability . The compound serves as a precursor for creating complex dye structures that exhibit desirable properties.

Mechanistic Insights

Understanding the mechanism by which this compound interacts with biological targets is crucial for optimizing its applications. Molecular docking studies have provided insights into how these compounds bind to specific enzymes or receptors, facilitating the design of more potent derivatives .

Mecanismo De Acción

The mechanism of action of 2-chloro-5-methoxybenzene-1-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is exploited in the synthesis of various compounds, where the sulfonyl chloride group serves as a key functional group for further transformations .

Comparación Con Compuestos Similares

Substituent Variations in Halogenated Derivatives

*Molecular formula inferred from structural analogy.

Key Observations :

- Bromine substitution increases steric hindrance, slowing nucleophilic substitutions but enabling regioselective reactions .

- Positional Isomerism : The 5-fluoro-2-methoxy isomer (CAS 67475-56-3) exhibits distinct electronic properties due to altered resonance effects compared to the 2-chloro-5-methoxy derivative .

Functionalized Derivatives with Additional Groups

Key Observations :

- Carbamoyl/Acetamido Groups : These polar substituents improve water solubility and enable hydrogen bonding, critical for interactions with biological targets .

- Complex Heterocycles : The trioxothiazolidinyl group in CAS 927997-30-6 introduces multiple hydrogen-bonding sites, enhancing binding affinity in drug-receptor interactions .

Research Findings and Trends

- Reactivity : Chlorine and bromine derivatives are preferred for nucleophilic substitutions, while fluorine-containing analogs are utilized in electron-deficient systems .

- Biological Activity : Methylcarbamoyl and acetamido groups correlate with enhanced inhibitory effects on enzymes such as hydroxysteroid dehydrogenase, as seen in structurally related compounds .

- Industrial Use : High solubility and stability under dry conditions make this compound a versatile intermediate for large-scale syntheses .

Actividad Biológica

2-Chloro-5-methoxybenzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known for its ability to form sulfonamides, compounds that exhibit a wide range of biological properties including antibacterial, antiviral, and anticancer activities.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 209.64 g/mol

- CAS Number : 22033536

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives can inhibit specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Antimicrobial Activity

Research has indicated that sulfonamide compounds, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit bacteriostatic and bactericidal effects against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | 25 µg/mL |

| Staphylococcus aureus | 25 µg/mL | 50 µg/mL |

| Bacillus subtilis | 6.25 µg/mL | 12.5 µg/mL |

Note: Data adapted from various studies on sulfonamide compounds .

Anticancer Activity

Recent studies have explored the potential of sulfonamide derivatives as anticancer agents. Molecular docking studies suggest that this compound and its derivatives have a strong affinity for the MAPK1 kinase, a target implicated in cancer progression. The binding energy values indicate promising interactions:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Compound A (sulfonamide) | -7.55 |

| Compound B (reduced amine) | -8.34 |

These findings suggest that modifications to the compound can enhance its binding affinity and potentially increase its efficacy as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds derived from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, derivatives of this compound were tested for their antiproliferative effects. Some derivatives showed promising results, indicating potential for further development in cancer therapy .

- Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into how these compounds interact with specific biological targets, reinforcing their potential therapeutic applications .

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing 2-chloro-5-methoxybenzene-1-sulfonyl chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxy and sulfonyl chloride groups). For example, the methoxy proton typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water gradients adjusted for retention time optimization .

- Gas Chromatography (GC) : Limited utility due to thermal instability of sulfonyl chlorides, but derivatization (e.g., conversion to sulfonamides) may enable analysis .

Q. How can researchers safely purify this compound?

Methodological Answer:

- Recrystallization : Use non-polar solvents like hexane or dichloromethane at low temperatures to avoid hydrolysis.

- Column Chromatography : Silica gel columns with ethyl acetate/hexane eluents (1:5 ratio) can separate impurities. Pre-adsorption of the compound onto silica minimizes decomposition .

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing sulfonyl chloride group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. The methoxy group (electron-donating) ortho to the sulfonyl chloride creates regioselectivity challenges. Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .

- Steric Effects : Steric hindrance from the methoxy group may reduce reactivity at the para position. Kinetic studies comparing reaction rates with analogs (e.g., 2-chloro-5-cyanobenzene-1-sulfonyl chloride) can isolate steric contributions .

Q. How can conflicting data on sulfonamide synthesis yields using this compound be resolved?

Methodological Answer:

- Controlled Reactivity Screening : Systematically vary reaction parameters (solvent polarity, temperature, and nucleophile/base strength). For example, dimethylformamide (DMF) enhances solubility but may promote hydrolysis, while tetrahydrofuran (THF) reduces side reactions .

- In Situ Monitoring : Use techniques like FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm) and LC-MS to detect intermediates .

- Byproduct Analysis : Hydrolysis to sulfonic acids is common; quantify via ion chromatography or titration with AgNO .

Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?

Methodological Answer:

- Directed Ortho-Metalation : Use a methoxy group as a directing group for lithiation, followed by trapping with electrophiles to install substituents at specific positions .

- Protection/Deprotection : Temporarily protect the sulfonyl chloride (e.g., as a thioether) to perform selective modifications on the aromatic ring, followed by oxidative regeneration .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids can introduce functional groups at the chlorine-substituted position, leveraging palladium catalysts (e.g., Pd(PPh)) under inert conditions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature?

Methodological Answer:

- Purity Discrepancies : Impurities (e.g., residual solvents or hydrolysis products) lower observed melting points. Replicate measurements using differential scanning calorimetry (DSC) with rigorously dried samples .

- Polymorphism : Screen for crystalline forms via X-ray diffraction (XRD). Slow evaporation from toluene vs. rapid cooling from ethanol may yield different polymorphs .

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Solvent Interactions : The sulfonyl chloride group confers polarity, but the aromatic ring and methoxy group add hydrophobic character. Use Hansen solubility parameters to model solvent compatibility (e.g., δ, δ, δ) .

- Experimental Validation : Perform sequential solubility tests in binary solvent mixtures (e.g., acetone/hexane) to identify optimal dissolution conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.